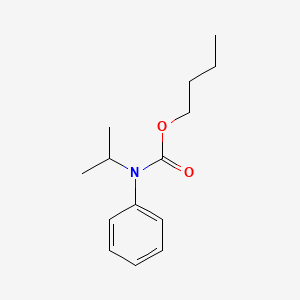
Butyl phenyl(propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl phenyl(propan-2-yl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl phenyl(propan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with butyl alcohol and propan-2-amine. The reaction typically occurs under mild conditions, with the use of a catalyst such as cesium carbonate to facilitate the formation of the carbamate bond . Another method involves the use of carbon dioxide and halides in the presence of a base like cesium carbonate and a phase-transfer catalyst such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butyl phenyl(propan-2-yl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of butyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of diseases like Alzheimer’s, where increased acetylcholine levels can improve cognitive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar in structure but lacks the butyl group, affecting its reactivity and applications.
tert-Butyl carbamate: Contains a tert-butyl group instead of a butyl group, leading to different steric and electronic properties.
Carboxybenzyl carbamate: Used as a protecting group in peptide synthesis, similar to butyl phenyl(propan-2-yl)carbamate, but with different removal conditions.
Uniqueness
This compound is unique due to its combination of butyl, phenyl, and propan-2-yl groups, which confer specific chemical properties and reactivity. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
62604-33-5 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
butyl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H21NO2/c1-4-5-11-17-14(16)15(12(2)3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
IZSAHFFVVMQKEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)N(C1=CC=CC=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


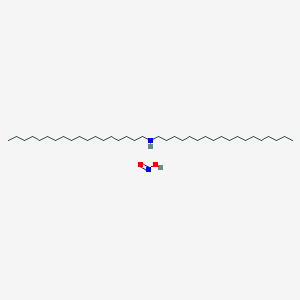
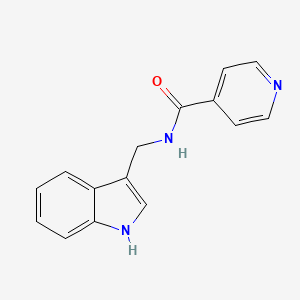
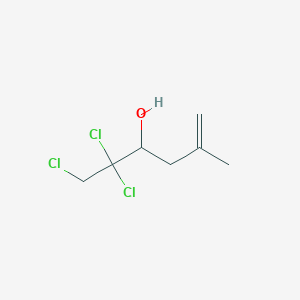

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
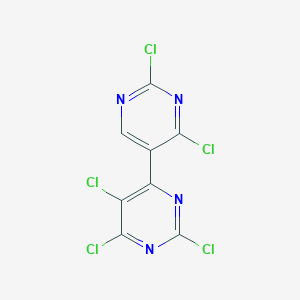
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
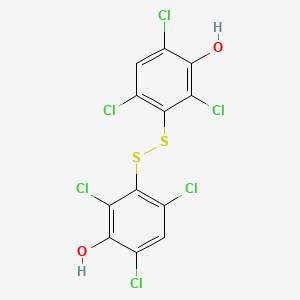
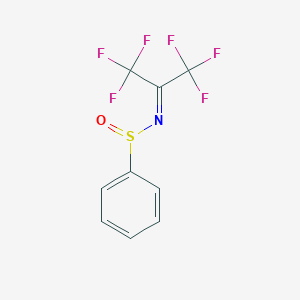
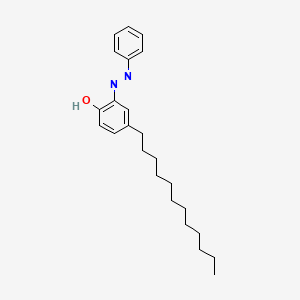
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
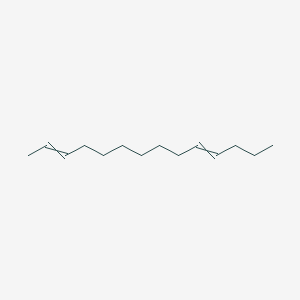
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)

